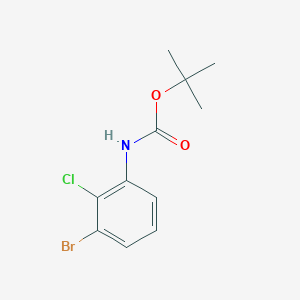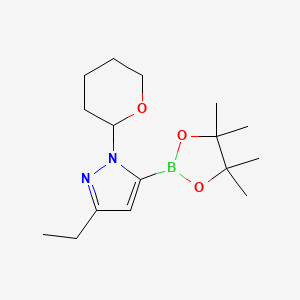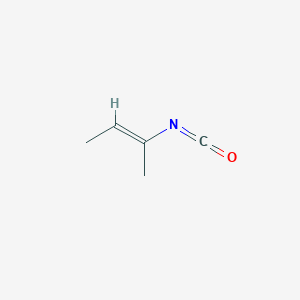
2-Pyridinecarbonitrile, 3-chloro-6-fluoro-
Vue d'ensemble
Description
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is a pyridine derivative with the molecular formula C6H2ClFN2. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 6-position on the pyridine ring, along with a nitrile group at the 2-position. It is a fluorinated heterocyclic building block used in various chemical syntheses .
Méthodes De Préparation
The synthesis of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-chloro-6-fluoropyridine with a suitable cyanating agent under controlled conditions. Industrial production methods often employ high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Substitution: The chlorine atom can be replaced by other substituents through reactions with suitable reagents.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Pyridinecarbonitrile, 3-chloro-6-fluoro- can be compared with other similar compounds such as:
3-Fluoro-2-pyridinecarbonitrile: This compound has a fluorine atom at the 3-position and a nitrile group at the 2-position, but lacks the chlorine atom.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound has two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 5-position.
2-Pyridinecarbonitrile: This compound has a nitrile group at the 2-position but lacks the chlorine and fluorine atoms.
The uniqueness of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-chloro-6-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXNHNRAOBLSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274456 | |
| Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207609-53-7 | |
| Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207609-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-fluoro-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)


![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)


![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)





